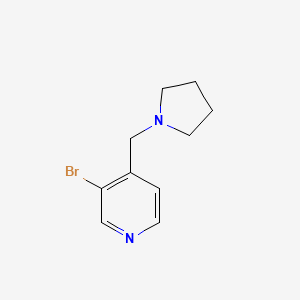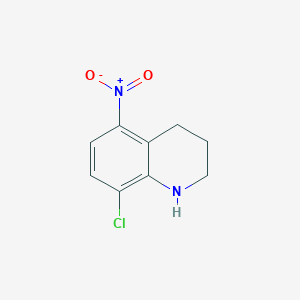
8-Cloro-5-nitro-1,2,3,4-tetrahidroquinolina
Descripción general
Descripción
8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C9H9ClN2O2 and its molecular weight is 212.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación Farmacéutica: Síntesis de Derivados de Imidazol
Los derivados de imidazol son prominentes en los productos farmacéuticos debido a su amplia gama de actividades biológicas. El compuesto "8-Cloro-5-nitro-1,2,3,4-tetrahidroquinolina" puede servir como precursor en la síntesis de compuestos que contienen imidazol, los cuales tienen potencial terapéutico para aplicaciones antibacterianas, antifúngicas y antivirales .
Catálisis: Desarrollo de Catalizadores Heterogéneos
En el campo de la catálisis, este compuesto podría ser funcionalizado para desarrollar catalizadores heterogéneos para reacciones de acoplamiento. Estos catalizadores son valiosos para crear moléculas orgánicas complejas con aplicaciones en el desarrollo de fármacos y la química industrial .
Química Analítica: Estándares Cromatográficos
Debido a su estructura distintiva, este compuesto se puede utilizar como un estándar en el análisis cromatográfico para calibrar y validar métodos analíticos como HPLC y LC-MS, los cuales son cruciales en el control de calidad farmacéutico .
Mecanismo De Acción
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines, a class of compounds to which 8-chloro-5-nitro-1,2,3,4-tetrahydroquinoline belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that 1,2,3,4-tetrahydroisoquinolines interact with their targets to exert their biological effects
Biochemical Pathways
It is known that 1,2,3,4-tetrahydroisoquinolines can affect various biochemical pathways, leading to their diverse biological activities
Result of Action
It is known that 1,2,3,4-tetrahydroisoquinolines can exert diverse biological activities
Análisis Bioquímico
Biochemical Properties
8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions can lead to the modulation of enzyme activity, thereby influencing the cellular redox state. Additionally, 8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline can bind to certain proteins, altering their conformation and function, which may impact various signaling pathways within the cell .
Cellular Effects
The effects of 8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For instance, it can induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria. Furthermore, 8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline can affect gene expression by modulating transcription factors such as NF-κB and AP-1, leading to changes in the expression of genes involved in inflammation and immune responses .
Molecular Mechanism
At the molecular level, 8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline exerts its effects through various mechanisms. One key mechanism is the inhibition of specific enzymes, such as topoisomerase and proteasome, which are crucial for DNA replication and protein degradation, respectively. By inhibiting these enzymes, 8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline can disrupt cellular homeostasis and induce cell death. Additionally, this compound can bind to DNA and RNA, interfering with their normal functions and leading to alterations in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline have been studied over various time periods. The stability of this compound is relatively high, allowing it to maintain its activity over extended periods. It can undergo degradation under certain conditions, such as exposure to light and high temperatures. Long-term studies have shown that 8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, while exceeding this threshold can lead to adverse effects .
Metabolic Pathways
8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive metabolites. These metabolites can further interact with cellular macromolecules, potentially causing oxidative stress and cellular damage. Additionally, 8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline can influence metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of 8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline within tissues can vary, with higher concentrations observed in organs such as the liver and kidneys .
Propiedades
IUPAC Name |
8-chloro-5-nitro-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c10-7-3-4-8(12(13)14)6-2-1-5-11-9(6)7/h3-4,11H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGXPNHJORJDMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2NC1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


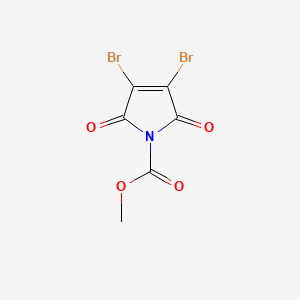


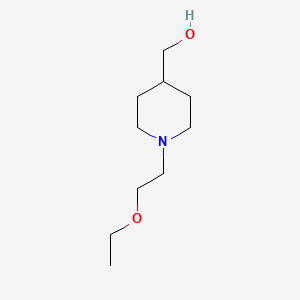
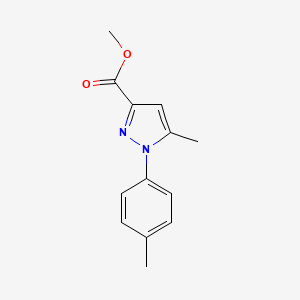
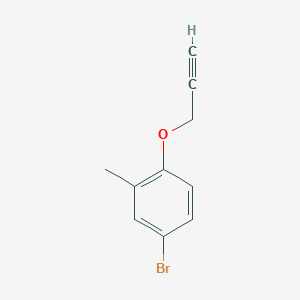

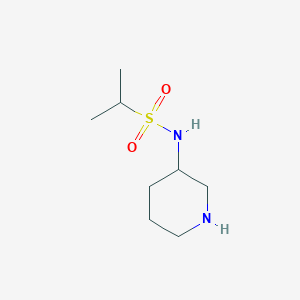
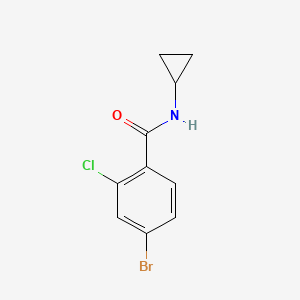
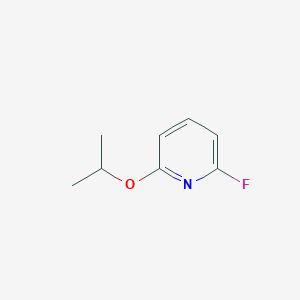

![2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B1457291.png)
![6,8-Dichloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1457293.png)
